Cas no 1804454-06-5 (5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine)

5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine
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- インチ: 1S/C7H4F2IN3/c8-7(9)6-3(1-11)5(10)4(12)2-13-6/h2,7H,12H2
- InChIKey: ZHXDCGBCQRLWLE-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C(F)F)C=1C#N)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- トポロジー分子極性表面積: 62.7
- XLogP3: 1.2
5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023030939-500mg |
5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine |
1804454-06-5 | 97% | 500mg |
$940.80 | 2022-04-02 | |
Alichem | A023030939-1g |
5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine |
1804454-06-5 | 97% | 1g |
$1,713.60 | 2022-04-02 |
5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridine 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
5-Amino-3-cyano-2-(difluoromethyl)-4-iodopyridineに関する追加情報
5-Amino-3-Cyano-2-(Difluoromethyl)-4-Iodopyridine (CAS No. 1804454-06-5)
The compound 5-Amino-3-Cyano-2-(Difluoromethyl)-4-Iodopyridine, identified by the CAS registry number 1804454-06-5, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of multiple functional groups, including an amino group (-NH2), a cyano group (-CN), a difluoromethyl group (-CF2H), and an iodine atom, makes this molecule particularly interesting for researchers exploring its potential in drug discovery, materials science, and catalytic processes.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 5-Amino-3-Cyano-2-(Difluoromethyl)-4-Iodopyridine. The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. For instance, researchers have employed methods such as nucleophilic substitution, coupling reactions, and fluorination techniques to assemble the molecule. These methods highlight the importance of understanding the reactivity of each functional group and their compatibility during the synthesis process.
The structural features of 5-Amino-3-Cyano-2-(Difluoromethyl)-4-Iodopyridine contribute significantly to its electronic properties. The amino group introduces nucleophilic character, while the cyano group enhances electron-withdrawing effects. The difluoromethyl group adds both steric hindrance and additional electron-withdrawing effects due to the electronegativity of fluorine atoms. The iodine atom at the 4-position introduces halogen bonding capabilities, which can be exploited in various applications such as crystal engineering or catalysis.
Recent studies have explored the potential of this compound in medicinal chemistry. Its unique combination of functional groups makes it a promising candidate for designing bioactive molecules with specific pharmacological properties. For example, researchers have investigated its role as a lead compound in anti-cancer drug development, where its ability to modulate key cellular pathways has shown promising results in preclinical models. Additionally, the compound's electronic properties make it a potential candidate for use in organic electronics, particularly in applications requiring semiconducting materials.
In terms of environmental impact and safety considerations, 5-Amino-3-Cyano-2-(Difluoromethyl)-4-Iodopyridine has undergone preliminary toxicity assessments. These studies indicate that while the compound exhibits biological activity, its toxicity profile is within acceptable limits for controlled laboratory use. However, further research is required to fully understand its long-term effects on human health and ecosystems.
The future outlook for 5-Amino-3-Cyano-2-(Difluoromethyl)-4-Iodopyridine is bright, with ongoing research focusing on optimizing its synthesis pathways and exploring novel applications across diverse fields. Its unique combination of functional groups positions it as a valuable tool for advancing chemical science and technology.
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